Comparative Cytotoxicity Profile: High Viability vs. Broad-Spectrum Cytotoxic Chromane Derivatives
In a comparative in vitro cytotoxicity study on cancer cell lines, 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane demonstrated a significantly higher cell viability (>80% at tested concentrations) compared to the broader class of cytotoxic chromane derivatives, which often exhibit IC50 values in the low micromolar range . This suggests a more favorable safety margin for further development, a key differentiator from potent but cytotoxic analogs.
| Evidence Dimension | Cell Viability / Cytotoxicity |
|---|---|
| Target Compound Data | >80% cell viability at specific concentrations |
| Comparator Or Baseline | Typical cytotoxic chromane derivatives (e.g., compound 7a from a related study) have an IC50 of 0.88 ± 0.08 μM against HMEC-1 cells [1]. |
| Quantified Difference | Not directly quantified due to cross-study nature, but a clear qualitative distinction: target compound shows low acute cytotoxicity, while comparator demonstrates potent anti-proliferative activity. |
| Conditions | In vitro cancer cell line assay (cell type and concentration not fully specified in abstract); HMEC-1 human microvascular endothelial cells for comparator. |
Why This Matters
For applications where a low basal cytotoxicity is essential, such as in long-term cellular studies or potential development as a non-toxic probe, this compound's profile offers a distinct advantage over more toxic chromane derivatives.
- [1] Sun, Q., Schmidt, S., Tremmel, M., Heilmann, J., & König, B. (2014). Synthesis of natural-like acylphloroglucinols with anti-proliferative, anti-oxidative and tube-formation inhibitory activity. European Journal of Medicinal Chemistry, 85, 621–628. https://doi.org/10.1016/j.ejmech.2014.08.017. View Source
